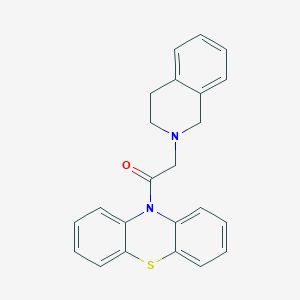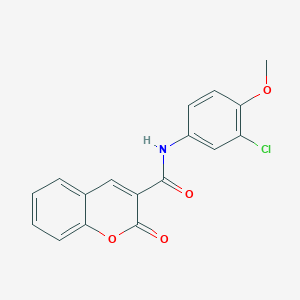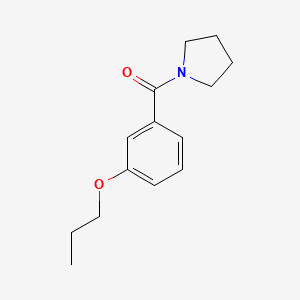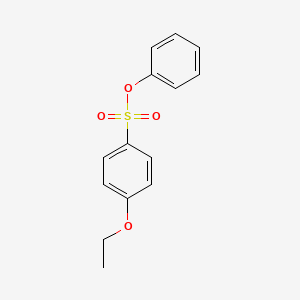
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine, also known as fluphenazine, is a phenothiazine derivative that is commonly used as an antipsychotic medication. It is a potent dopamine antagonist that works by blocking the dopamine receptors in the brain. Fluphenazine is used to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and severe anxiety.
Wirkmechanismus
Fluphenazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure. By blocking the dopamine receptors, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychiatric disorders.
Biochemical and physiological effects:
Fluphenazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and reproductive functions. Fluphenazine has also been found to cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
Fluphenazine has several advantages for use in lab experiments. It is a well-established antipsychotic medication that has been extensively studied for its therapeutic effects. Fluphenazine is also readily available and relatively inexpensive compared to other antipsychotic medications. However, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine has several limitations for use in lab experiments. It has a narrow therapeutic index, which means that the dose must be carefully monitored to avoid toxicity. Fluphenazine can also cause a range of side effects, which can interfere with the experimental results.
Zukünftige Richtungen
There are several future directions for the study of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine. One area of research is the development of new formulations and delivery methods for this compound. This could include the development of long-acting injectable formulations or transdermal patches. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome. Additionally, there is a need for further studies to investigate the long-term effects of this compound on the brain and the body.
Synthesemethoden
The synthesis of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine involves the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 10-chloro-10H-phenothiazine in the presence of a base. The reaction yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
Fluphenazine has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been found to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and severe anxiety. Fluphenazine has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)25/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDUHXORQNBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)

![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)


![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)
